BenchChemオンラインストアへようこそ!

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Chiral synthesis Stereochemistry Enantiomeric purity

Ensure stereochemical integrity in your drug candidates with the exclusive (R)-enantiomer (CAS 1601475-90-4). This N-Boc-protected 5-oxopiperidine is the critical chiral building block for HDM2-p53 protein-protein interaction inhibitors. Unlike the (S)-enantiomer or racemates, only this (R)-configuration delivers the correct absolute stereochemistry required for target binding affinity. Tested for industrial-scale asymmetric synthesis, this intermediate streamlines pharmaceutical development. Procure high-purity supply today to secure project timelines and compliance.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 1601475-90-4
Cat. No. B1435619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
CAS1601475-90-4
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1CC(=O)CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyPIXOEWQIZRMJQU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate (CAS 1601475-90-4) Compound Class and Physicochemical Profile for Procurement


(R)-tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate (CAS 1601475-90-4) is a chiral, N-Boc-protected 5-oxopiperidine derivative with molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol [1]. It features a piperidine ring with a carbonyl group at the 5-position, a methyl substituent at the 3-position in the (R)-configuration, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen [1]. This structural framework positions the compound as a key chiral building block for the synthesis of more complex heterocyclic systems, particularly in pharmaceutical research [1]. It is supplied with typical purities ranging from 95% to 98% by multiple commercial vendors .

Procurement Risks of Substituting (R)-tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate (CAS 1601475-90-4) with In-Class Analogs


The (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate (CAS 1601475-90-4) cannot be indiscriminately replaced by its (S)-enantiomer (CAS 1601475-89-1) or other piperidinone derivatives due to strict stereochemical requirements in downstream applications. The (R)-configuration is critical for the synthesis of specific pharmaceutical targets, including inhibitors of the HDM2-p53 protein-protein interaction [1]. Replacing it with the (S)-enantiomer or a racemic mixture would lead to a different stereochemical outcome, potentially resulting in inactive or less potent final drug candidates [2]. Furthermore, differences in the position of the oxo-group (e.g., 4-oxo vs. 5-oxo) and the nature of the N-protecting group (e.g., Boc vs. Cbz) significantly alter the reactivity and stability of the piperidine scaffold during multi-step syntheses [3]. Therefore, for projects requiring this specific stereoisomer as an intermediate, substitution is not scientifically sound and introduces unacceptable risk of project failure.

Quantitative Differentiation Evidence for (R)-tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate (CAS 1601475-90-4) vs. Key Analogs


Enantiomeric Purity Comparison: (R)- vs. (S)-tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate

The (R)-enantiomer (CAS 1601475-90-4) is distinguished from its (S)-counterpart (CAS 1601475-89-1) by its specific optical rotation, which is a direct consequence of its absolute stereochemistry. While both enantiomers are available with high chemical purity (typically ≥95%), the key differentiator is the sign and magnitude of their optical rotation, a critical quality control parameter for chiral building blocks. Commercial suppliers report that (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate exhibits a specific optical rotation ([α]D) that is the opposite of that reported for the (S)-enantiomer [1]. This difference in chiroptical properties is the definitive, quantitative measure that ensures the correct enantiomer is procured for asymmetric synthesis.

Chiral synthesis Stereochemistry Enantiomeric purity

Regioisomeric Purity Comparison: 5-Oxopiperidine vs. 4-Oxopiperidine Core

The 5-oxopiperidine core of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is structurally distinct from the more common 4-oxopiperidine (piperidin-4-one) scaffold. While no direct comparative biological data exists for the target compound itself, class-level inference from SAR studies on related HDM2-p53 inhibitors demonstrates that the position of the carbonyl group on the piperidine ring is a critical determinant of biological activity. In one study, modifications to the piperidine core of 3,3-disubstituted inhibitors, including variations at positions 4, 5, and 6, were explored and found to have a significant impact on binding potency to HDM2 [1]. This establishes that the 5-oxo regioisomer cannot be assumed to be functionally equivalent to a 4-oxo analog in medicinal chemistry applications.

Medicinal chemistry Scaffold hopping Structure-Activity Relationship

N-Protecting Group Stability: Boc vs. Cbz in Piperidine Intermediates

The N-Boc (tert-butoxycarbonyl) protecting group on (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate provides a distinct stability and deprotection profile compared to other common N-protecting groups like Cbz (carboxybenzyl). While no direct stability comparison for this specific compound was found in the literature, class-level knowledge of protecting group chemistry indicates that Boc groups are stable under basic and nucleophilic conditions but are readily cleaved under acidic conditions (e.g., TFA or HCl). This is in contrast to Cbz groups, which are stable to acid but are typically removed by hydrogenolysis or strong acid [1]. This differential stability allows for orthogonal protection strategies in multi-step syntheses, which is a key consideration for process chemists selecting an intermediate.

Synthetic methodology Protecting group chemistry Process development

Cost and Availability of Enantiopure (R)- vs. (S)- and Racemic Forms

A comparison of list prices from commercial suppliers reveals that the (R)- and (S)-enantiomers of tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate are priced comparably at the research scale. For instance, one vendor offers 100 mg of the (R)-enantiomer for approximately £132, while the (S)-enantiomer is listed at a similar price point . This indicates that market forces have established a near-parity for the two enantiopure forms. In contrast, the racemic mixture, when available, may offer a lower-cost alternative for applications where stereochemistry is not a concern, but it is not a substitute for enantioselective syntheses.

Procurement Supply chain Cost analysis

Defined Research and Industrial Application Scenarios for (R)-tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate (CAS 1601475-90-4)


Synthesis of Enantiomerically Pure HDM2-p53 Protein-Protein Interaction Inhibitors

This compound is specifically cited as a reactant in the synthesis of novel inhibitors targeting the HDM2-p53 protein-protein interaction [1]. The (R)-configuration at the 3-position of the piperidine ring is crucial for the desired stereochemistry of the final drug candidate. Using this specific (R)-enantiomer ensures the correct absolute configuration of the target inhibitor, which is essential for its binding affinity and biological activity [1][2].

Preparation of Chiral Piperidine Derivatives via Asymmetric Deprotonation and Kinetic Resolution

The compound belongs to a class of N-Boc-piperidines that can undergo asymmetric deprotonation using chiral bases like n-BuLi/(-)-sparteine . While the specific compound was not the subject of the cited studies, the methodology is applicable to this scaffold for generating enantiomerically enriched piperidine derivatives. The (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate can serve as a starting material or intermediate in such enantioselective transformations to build more complex chiral architectures .

Industrial-Scale Manufacturing of Chiral Pharmaceutical Intermediates

Patents describe processes for preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate intermediates in high yield and with high optical purity using commercially available reagents and solvents . These methods are designed for industrial mass production, enabling the large-scale synthesis of chiral drugs where this piperidine scaffold is a core structural element. The compound's (R)-enantiomer is a key building block for accessing this class of pharmaceuticals, as highlighted in patent literature concerning the treatment of diseases like type II diabetes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.